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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-2-

phenoxypyrimidine

CAS No.: 477890-42-9

Cat. No.: B2981177

Get Quote

Executive Summary & Mechanistic Positioning
Compound ID: 5-(4-Chlorophenyl)-2-phenoxypyrimidine (referred to herein as CPP-Phen)

Primary Therapeutic Target:Lck (Lymphocyte-specific protein tyrosine kinase) Secondary/Off-

Target Potential: p38 MAPK, Src. Therapeutic Context: T-Cell Acute Lymphoblastic Leukemia

(T-ALL), Autoimmune Disorders (Rheumatoid Arthritis).

CPP-Phen represents a "privileged structure" in kinase drug discovery. The 2-

phenoxypyrimidine moiety mimics the adenine ring of ATP, allowing the molecule to dock into

the hinge region of the kinase domain. The 5-(4-chlorophenyl) group extends into the

hydrophobic pocket (Gatekeeper region), providing selectivity and potency.
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Feature
CPP-Phen (Lead
Candidate)

Dasatinib (Clinical
Standard)

SB203580 (Tool
Compound)

Primary Target Lck / Src Family Bcr-Abl / Src / Lck p38 MAPK

Binding Mode
ATP-Competitive

(Type I)

ATP-Competitive

(Type I)

ATP-Competitive

(Type I)

IC50 (Lck)
10 - 50 nM

(Estimated*)
< 1.0 nM > 1000 nM

Selectivity
Moderate (Src/p38

overlap)
Low (Pan-kinase) High (p38 specific)

Solubility Low (High LogP ~4.2) Moderate Moderate

Toxicity Risk
Hepatotoxicity

(potential)

Fluid retention,

myelosuppression
Hepatotoxicity

*Note: IC50 values for CPP-Phen are projected based on structural analogs in the 2-

phenoxypyrimidine class.

Scientific Rationale: The Lck Signaling Pathway
To validate CPP-Phen, one must demonstrate its ability to disrupt the T-Cell Receptor (TCR)

signaling cascade. Lck is the initiator kinase that phosphorylates the ITAMs of the TCR

complex, leading to ZAP-70 recruitment.

Pathway Visualization (DOT Diagram)
The following diagram illustrates the intervention point of CPP-Phen within the TCR signaling

pathway.
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Caption: Mechanism of Action: CPP-Phen inhibits Lck, preventing ITAM phosphorylation and

downstream T-cell activation.
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Experimental Validation Protocols
As a Senior Application Scientist, I recommend a "Triangulation Approach" for validation:

Biochemical (Enzymatic), Cellular (Target Engagement), and Functional (Phenotypic).

Protocol A: In Vitro Kinase Inhibition Assay (LANCE
Ultra TR-FRET)
Objective: Determine the IC50 of CPP-Phen against recombinant Lck enzyme compared to

Dasatinib.

Reagents:

Recombinant Human Lck Kinase (active).

Substrate: Poly-GT (Glu:Tyr 4:1) biotinylated peptide.

ATP (at Km concentration, typically 10 µM).

CPP-Phen (dissolved in 100% DMSO, serial dilutions).

Workflow:

Step 1: Dispense 5 µL of CPP-Phen (4x conc.) into a 384-well white plate.

Step 2: Add 5 µL of Lck Enzyme (2 nM final). Incubate 15 min at RT to allow inhibitor

binding.

Step 3: Add 10 µL of ATP/Substrate mix.

Step 4: Incubate for 60 min at RT (Kinase Reaction).

Step 5: Add 20 µL of Detection Mix (Eu-labeled anti-phosphotyrosine antibody + APC-

Streptavidin + EDTA).

Step 6: Read TR-FRET (Ex: 320nm, Em: 665nm/615nm).

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.
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Success Criteria: IC50 < 100 nM confirms potent target binding.

Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm CPP-Phen inhibits Lck autophosphorylation (Y394) in live T-cells.

Cell Model:Jurkat E6.1 (Human T-cell leukemia).

Treatment:

Serum-starve cells (1% FBS) for 4 hours.

Treat with CPP-Phen (0.1, 1, 10 µM) or Vehicle (DMSO) for 1 hour.

Stimulate with anti-CD3 antibody (OKT3) (10 µg/mL) for 5 minutes to activate Lck.

Lysis & Blotting:

Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

Run SDS-PAGE and transfer to PVDF.

Antibodies:

Primary: Anti-pLck (Tyr394) [Active form].

Control: Anti-Total Lck, Anti-GAPDH.

Interpretation:

A dose-dependent disappearance of the pLck band (Tyr394) without a reduction in Total

Lck confirms specific kinase inhibition rather than protein degradation.

Protocol C: Functional T-Cell Proliferation Assay
Objective: Assess if biochemical inhibition translates to therapeutic efficacy (reduced cancer

cell growth).

Method: CellTiter-Glo (ATP-based luminescence).
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Setup: Seed Jurkat cells (5,000/well) in 96-well plates.

Dosing: Add CPP-Phen (0.01 µM – 100 µM) for 72 hours.

Controls:

Positive Control: Dasatinib (100 nM).

Negative Control: DMSO (0.1%).

Result: Calculate GI50 (Growth Inhibition 50%).

Note: If GI50 is significantly higher than Kinase IC50 (e.g., >50x shift), suspect poor

membrane permeability or efflux pump liability.

Validation Workflow Diagram
This flowchart guides the decision-making process for validating CPP-Phen.
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Caption: Step-by-step validation logic from biochemical potency to functional lead selection.

Critical Analysis & Troubleshooting
When validating 5-(4-Chlorophenyl)-2-phenoxypyrimidine, researchers often encounter

specific hurdles. Here is the expert troubleshooting guide:

Solubility Issues: The chlorophenyl and phenoxy rings make this molecule highly lipophilic

(LogP > 4).
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Solution: Do not exceed 0.5% DMSO in cell assays. If precipitation occurs in media,

encapsulate in cyclodextrin or modify the scaffold (e.g., add a solubilizing piperazine tail to

the phenoxy ring).

Off-Target Toxicity: Phenoxypyrimidines can inhibit p38 MAPK (causing anti-inflammatory

effects that confound cancer data) or CYP450 enzymes (metabolic toxicity).

Requirement: You must run a "Kinome Scan" early to ensure Lck selectivity over p38

alpha/beta.

Assay Interference: This compound class can sometimes act as a "pan-assay interference

compound" (PAINS) by aggregating.

Control: Run the biochemical assay with and without 0.01% Triton X-100. If potency drops

significantly with detergent, the compound is a non-specific aggregator, not a true inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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